N'-benzyl-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
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Overview
Description
N’-benzyl-N,N-dimethyl-N’-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine is an organic compound with the molecular formula C18H23F3N2 It is a derivative of ethylenediamine, featuring a benzyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N,N-dimethyl-N’-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with benzyl chloride and 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N,N-dimethyl-N’-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl-substituted phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-benzyl-N,N-dimethyl-N’-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzyl-N,N-dimethyl-N’-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: A simpler analog without the benzyl and trifluoromethyl groups.
N-benzyl-N,N-dimethylethylenediamine: Lacks the trifluoromethyl-substituted phenyl group.
N,N-dimethyl-N’-phenylethylenediamine: Contains a phenyl group instead of the trifluoromethyl-substituted phenyl group.
Uniqueness
N’-benzyl-N,N-dimethyl-N’-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine is unique due to the presence of both benzyl and trifluoromethyl-substituted phenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2/c1-23(2)12-13-24(14-16-6-4-3-5-7-16)15-17-8-10-18(11-9-17)19(20,21)22/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTERCDHVYAMCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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